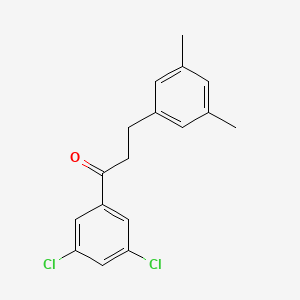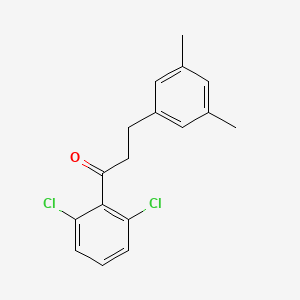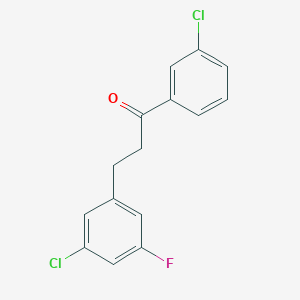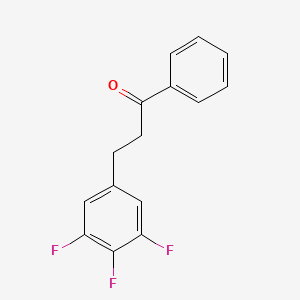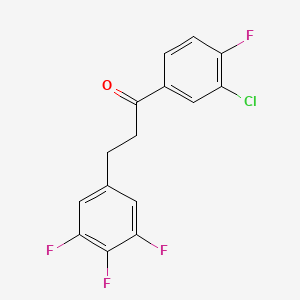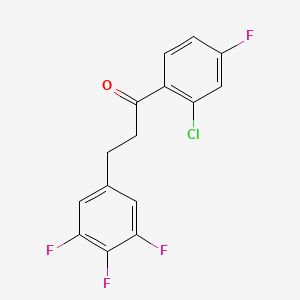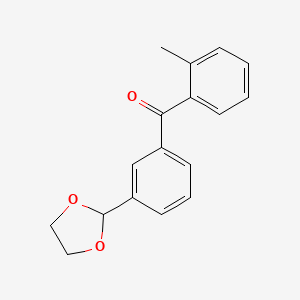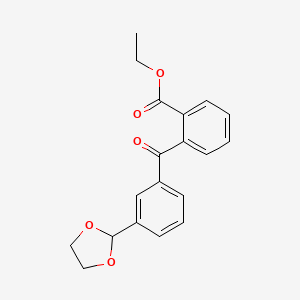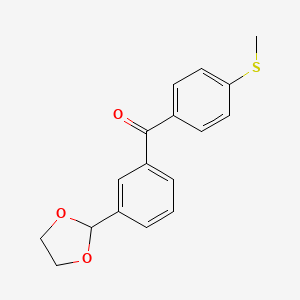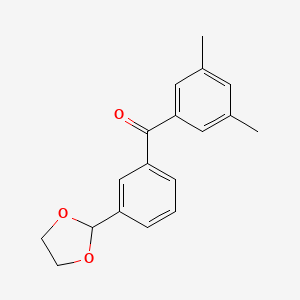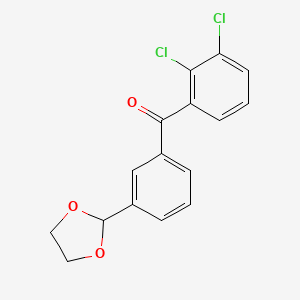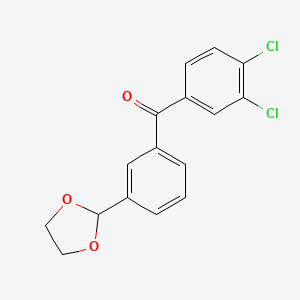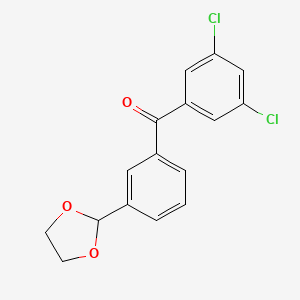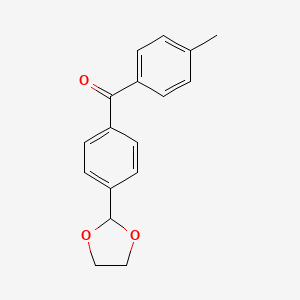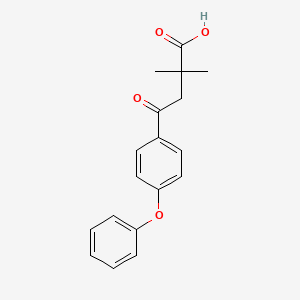
2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid” is a chemical compound with the molecular formula C18H18O4 . It has a molecular weight of 298.34 . The compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-dimethyl-4-oxo-4-(4-phenoxyphenyl)butanoic acid . The InChI code is 1S/C18H18O4/c1-18(2,17(20)21)12-16(19)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21) .Applications De Recherche Scientifique
Antimicrobial Activities : Certain proton-transfer complexes, including compounds related to 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid, have demonstrated strong antimicrobial activities against various bacterial and fungal strains (Adam, 2013).
Anti-Tumor Properties : Compounds in the class of 4-oxo-butenoic acid derivatives, which include similar structures to 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid, have been found to possess anti-tumor properties, particularly against breast carcinoma (Miles et al., 1958).
Synthesis of Polyaspartimides : A novel bismaleimide, including structures similar to 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid, has been synthesized and used in the production of novel polyaspartimides. These polymers exhibit moderate glass transition temperatures and good thermo-oxidative stability (Liaw et al., 1999).
Synthesis of Heterocyclic Compounds with Biological Activity : Reactions involving compounds similar to 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid have been used to prepare new heterocyclic compounds with expected biological activities, including antimicrobial and antifungal properties (Sayed et al., 2003).
Application in Organic Solar Cells : Derivatives of 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid have been applied as acceptor and cathode interfacial materials in polymer solar cells, showing potential for high-efficiency organic solar cell applications (Lv et al., 2014).
Biocatalytic Synthesis : The compound has been utilized in biocatalytic cascades for the synthesis of important precursor compounds in herbicides (Xu et al., 2020).
Propriétés
IUPAC Name |
2,2-dimethyl-4-oxo-4-(4-phenoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2,17(20)21)12-16(19)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAUKHJHKWWQKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

